![molecular formula C18H20N6O3 B2379458 9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921803-81-8](/img/structure/B2379458.png)
9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
BenchChem offers high-quality 9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The synthesis of novel triazolo[4,3-a]pyrazine derivatives has led to compounds with promising antibacterial properties. Researchers have characterized these derivatives using techniques such as melting point determination, nuclear magnetic resonance spectroscopy (^1H and ^13C NMR), mass spectrometry, and elemental analysis . Among the tested compounds, one standout is compound 2e, which exhibited superior antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Its minimum inhibitory concentrations (MICs) were comparable to the first-line antibacterial agent ampicillin .
Antifungal Potential
Triazolo[4,3-a]pyrazine derivatives have also been investigated for their antifungal activities. While specific studies on our compound of interest are scarce, related tetrahydro-triazolo[3,4-a]isoquinoline chalcone derivatives have shown promise against various fungal species . Further exploration of the antifungal potential of our compound could yield valuable insights.
Synthetic Building Block
Triazolo[4,3-a]pyrazine serves as a privileged scaffold in synthetic organic chemistry. Its unique structure makes it an attractive building block for the construction of biologically active molecules. Researchers have exploited this scaffold to synthesize diverse compounds with potential pharmacological applications .
Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles, including triazoles, play essential roles in drug discovery. Our compound’s triazole moiety contributes to its biological activity. Understanding the structure–activity relationship of triazolo[4,3-a]pyrazine derivatives is crucial for optimizing their pharmacological properties .
Functional Materials
Beyond pharmaceutical applications, triazolo[4,3-a]pyrazine derivatives find use in functional materials. Their unique electronic and optical properties make them interesting for applications such as sensors, catalysts, and molecular switches. Although direct studies on our compound are limited, its potential in this field warrants investigation .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have been found to inhibit cdk2, thereby affecting cell cycle progression . This inhibition is likely achieved through the compound binding to the active site of the enzyme, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
Inhibition of CDK2 can halt the cell cycle in the G1 phase, preventing the cell from entering the S phase where DNA replication occurs . This can lead to cell cycle arrest and potentially induce apoptosis .
Pharmacokinetics
Similar compounds have been synthesized under microwave conditions, suggesting that they may have good stability and could potentially be absorbed and metabolized effectively .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, including mcf-7 and hct-116 . This suggests that this compound may also have potential anticancer properties.
Action Environment
Similar compounds have been synthesized using environmentally benign methods, suggesting that they may be stable under various conditions .
properties
IUPAC Name |
8-(4-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-10(2)9-23-13-15(25)19-18(26)22(3)16(13)24-14(20-21-17(23)24)11-5-7-12(27-4)8-6-11/h5-8,10H,9H2,1-4H3,(H,19,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDLOULTLVQOLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione |
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